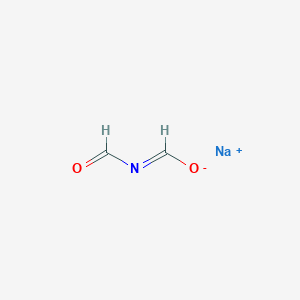

sodium;N-formylmethanimidate

Description

Sodium;N-formylmethanimidate (systematic IUPAC name pending) is a sodium salt derivative of N-formylmethanimidic acid. Methanimidates are reactive intermediates in organic synthesis, often utilized in the preparation of heterocycles or as ligands in coordination chemistry. The sodium counterion may enhance solubility and stability, distinguishing it from neutral esters like ethyl N-phenylmethanimidate .

Properties

IUPAC Name |

sodium;N-formylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXDSDLNUKLDBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=NC=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;N-formylmethanimidate can be synthesized through the reaction of sodium formate with formamide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain a high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form simpler compounds, often using reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, dimethyl sulfoxide.

Major Products Formed:

Oxidation Products: Formic acid, carbon dioxide.

Reduction Products: Methanol, formaldehyde.

Substitution Products: Various substituted formamides depending on the substituent introduced.

Scientific Research Applications

Sodium;N-formylmethanimidate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of formamides and other derivatives.

Biology: Investigated for its potential role in biochemical pathways involving formylation reactions.

Medicine: Explored for its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.

Industry: Utilized in the manufacture of resins, adhesives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;N-formylmethanimidate involves its ability to act as a formylating agent. It introduces a formyl group (HCO) to other compounds, which can significantly alter their chemical properties. This formylation process is crucial in various synthetic pathways, particularly in the formation of formamides and related compounds.

Comparison with Similar Compounds

Ethyl N-Phenylmethanimidate (CAS 6780-49-0)

- Structure: Ethyl N-phenylmethanimidate (C₉H₁₁NO) contains a methanimidate group (–N=C–O–) linked to a phenyl ring and an ethoxy group.

- Physical Properties : Boiling point: 101–102°C at 15 mmHg; air- and moisture-sensitive .

- Applications : Used as a reagent in organic synthesis, particularly for forming imidates and amidines.

Formetanate Hydrochloride (CAS 23422-53-9)

- Structure : A carbamate pesticide with a methanimidamide core (–N=C–N–) linked to a substituted phenyl group and a methylcarbamate moiety .

- Applications : Acaricide and insecticide targeting mites and aphids (e.g., Carzol SP).

- Key Differences: Formetanate hydrochloride is a charged species (monohydrochloride) with a carbamate group, conferring biological activity absent in sodium;N-formylmethanimidate. The latter’s formyl group may enhance reactivity in non-biological contexts .

Methanimidamide Derivatives (e.g., 105559-08-8)

- Structure : Substituted thienyl and sulfonyl groups distinguish this derivative ().

- Applications: Not explicitly stated, but similar compounds are explored in medicinal chemistry for enzyme inhibition.

- Key Differences : The this compound lacks the complex heterocyclic and sulfonyl substituents seen here, simplifying its reactivity profile .

Comparative Data Table

*Inferred properties based on structural analogs.

Research Findings and Functional Insights

- Reactivity : this compound’s formyl group may act as an electrophilic site, contrasting with ethyl N-phenylmethanimidate’s neutral, aromatic-stabilized structure .

- Biological Relevance : Unlike formetanate hydrochloride, this compound lacks pesticidal carbamate groups, suggesting divergent applications .

- Synthetic Utility : The sodium counterion likely improves solubility in polar solvents, facilitating its use in aqueous-phase reactions compared to hydrophobic analogs like ethyl N-phenylmethanimidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.